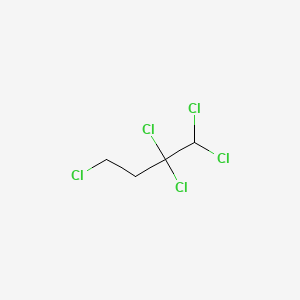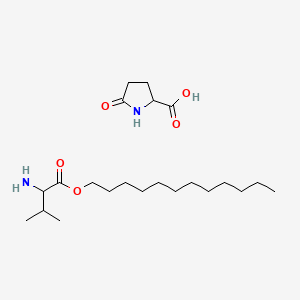
2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated flame retardant. It is primarily used in unsaturated polyester resins, molded products, and rigid polyurethane foam. This compound is known for its excellent flame-retardant properties, making it a valuable additive in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate typically involves the bromination of pentaerythritol. The process includes the following steps:
Bromination of Pentaerythritol: Pentaerythritol is reacted with hydrobromic acid in the presence of acetic acid.
Formation of the Phosphate Ester: The brominated intermediate is then reacted with phosphoric acid to form the final product, 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Esterification: Carboxylic acids and acid anhydrides are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding aldehydes or ketones.
Esterification Products: Esters of the compound.
科学的研究の応用
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and foams
作用機序
The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .
類似化合物との比較
2,2-bis-(Bromomethyl)propane-1,3-diol: Another brominated flame retardant with similar applications but different chemical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure but similar flame-retardant properties.
Hexabromocyclododecane: Another brominated flame retardant used in various industrial applications
Uniqueness: 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is unique due to its high bromine content and the presence of phosphate groups, which enhance its flame-retardant properties. Its ability to form a protective char layer during combustion sets it apart from other flame retardants .
特性
CAS番号 |
94030-76-9 |
|---|---|
分子式 |
C5H12Br2O8P2 |
分子量 |
421.90 g/mol |
IUPAC名 |
[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13) |
InChIキー |
CSEOIVTVQILBPP-UHFFFAOYSA-N |
正規SMILES |
C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


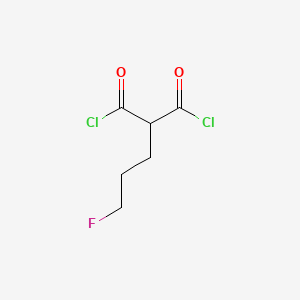
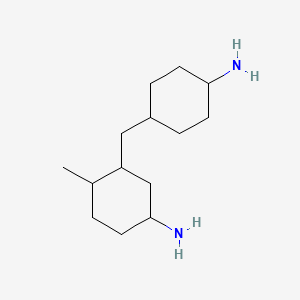
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
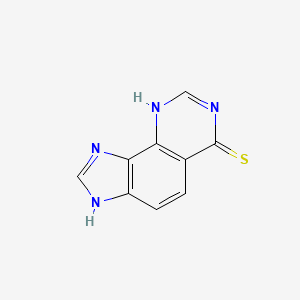
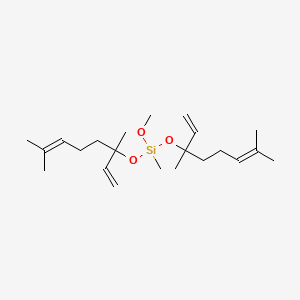
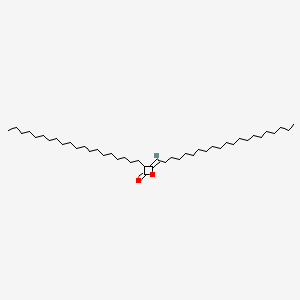
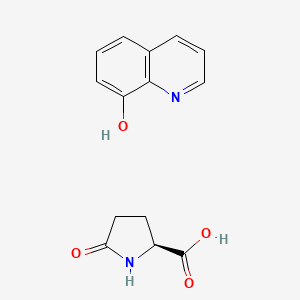


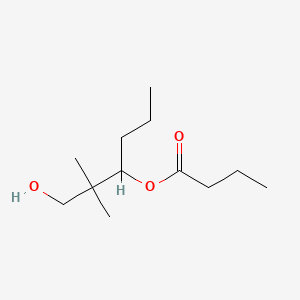
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
